molecular formula C20H19NO6 B2377012 Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate CAS No. 847406-39-7

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

Cat. No. B2377012
CAS RN: 847406-39-7
M. Wt: 369.373
InChI Key: MJHCWGWIAVNKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions . For example, electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes . Some 3-iodo-2-amidobenzofurans were further transferred into 3-aryl-, 3-alkynyl, and 3-vinyl-2-amidobenzofurans via Pd-catalyzed cross coupling reactions .

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on compounds similar to Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has provided insights into crystal and molecular structures through X-ray diffraction data. These studies have highlighted the importance of chalcone derivative molecules in biological activities due to their ability to act as activated unsaturated systems in conjugated addition reactions, which could be relevant for the application of Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate in similar contexts (Kaur et al., 2012).

Synthesis and Biological Activities

Another aspect of research related to compounds like Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate involves the synthesis and examination of biological activities. Studies have been conducted on new benzofuran derivatives, revealing their potential in inhibiting HIV-1 and HIV-2 replication in cell culture, which suggests a possible area of application for Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate in antiviral research (Mubarak et al., 2007).

Advanced Synthesis Techniques

Advanced synthesis techniques such as Pd-catalyzed O-arylation have been utilized for compounds related to Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate, facilitating the preparation of O-arylhydroxylamines and substituted benzofurans. This highlights the potential for innovative synthetic approaches in developing derivatives of Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate for various applications (Maimone & Buchwald, 2010).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

ethyl 3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(13-8-4-5-9-14(13)27-19)21-17(22)12-26-16-11-7-6-10-15(16)24-2/h4-11H,3,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHCWGWIAVNKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate

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